[2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone
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Overview
Description
[2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone is a complex organic compound that features a morpholine ring, a difluorophenyl group, and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound under basic conditions.
Introduction of the Difluorophenyl Group: This step involves the reaction of the morpholine derivative with a difluorobenzene compound, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Attachment of the Nitrothiophene Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br2) or chlorinating agents under acidic conditions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, [2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors involved in disease pathways.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the morpholine ring can form hydrogen bonds with amino acid side chains. The nitrothiophene moiety can participate in redox reactions, influencing the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
- [2-(2,4-Difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone
- [2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitrobenzothiophen-2-yl)methanone
- [2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitropyridin-2-yl)methanone
Uniqueness
[2-(3,4-Difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone is unique due to the specific positioning of the difluorophenyl and nitrothiophene groups, which confer distinct electronic and steric properties. These features make it particularly suitable for applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
[2-(3,4-difluorophenyl)morpholin-4-yl]-(5-nitrothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4S/c16-10-2-1-9(7-11(10)17)12-8-18(5-6-23-12)15(20)13-3-4-14(24-13)19(21)22/h1-4,7,12H,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDCCJLVCYSROF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)C2=CC=C(S2)[N+](=O)[O-])C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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